Cas no 1170056-22-0 (2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride)

2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride is a synthetic organic compound featuring a chloroacetamide group linked to a sterically hindered tetramethylpiperidine scaffold. The hydrochloride salt enhances its stability and solubility, making it suitable for various chemical applications. The compound’s rigid piperidine structure and reactive chloroacetamide moiety render it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing hindered amine derivatives. Its well-defined molecular architecture allows for precise functionalization, while the hydrochloride form ensures consistent handling and storage. This compound is primarily utilized in research and industrial settings where controlled modification of hindered amine systems is required.
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride structure
1170056-22-0 structure
Product name:2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
CAS No:1170056-22-0
MF:C11H22Cl2N2O
MW:269.211181163788
CID:5176860
PubChem ID:20847876

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
    • 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
    • Z2608203059
    • 2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide--hydrogen chloride (1/1)
    • Acetamide, 2-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)-, hydrochloride (1:1)
    • Inchi: 1S/C11H21ClN2O.ClH/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14-10;/h8,14H,5-7H2,1-4H3,(H,13,15);1H
    • InChI Key: DDFOWEZGORQRJV-UHFFFAOYSA-N
    • SMILES: ClCC(NC1CC(C)(C)NC(C)(C)C1)=O.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Topological Polar Surface Area: 41.1

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-01645-0.1g
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
1170056-22-0 95%
0.1g
$73.0 2023-10-28
Enamine
EN300-01645-0.25g
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
1170056-22-0 95%
0.25g
$105.0 2023-10-28
Enamine
EN300-01645-0.05g
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
1170056-22-0 95%
0.05g
$46.0 2023-10-28
Enamine
EN300-01645-5.0g
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
1170056-22-0 95%
5g
$825.0 2023-05-06
Enamine
EN300-01645-1.0g
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
1170056-22-0 95%
1g
$284.0 2023-05-06
Enamine
EN300-01645-2.5g
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
1170056-22-0 95%
2.5g
$558.0 2023-10-28
Aaron
AR019HM8-250mg
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
1170056-22-0 95%
250mg
$152.00 2025-02-10
Aaron
AR019HM8-50mg
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
1170056-22-0 95%
50mg
$83.00 2025-02-10
1PlusChem
1P019HDW-1g
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
1170056-22-0 95%
1g
$401.00 2023-12-26
Enamine
EN300-01645-1g
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
1170056-22-0 95%
1g
$284.0 2023-10-28

Additional information on 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride

Introduction to 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride (CAS No. 1170056-22-0)

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride, with the CAS number 1170056-22-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various biochemical applications. The presence of both chloro and amide functional groups, coupled with the bulky 2,2,6,6-tetramethylpiperidine moiety, contributes to its distinct reactivity and potential utility in synthetic chemistry and drug design.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its use in biological assays and pharmaceutical formulations. This solubility profile makes it particularly suitable for in vitro studies, where precise control over concentrations is essential for obtaining reliable experimental outcomes. Furthermore, the stability of the hydrochloride salt under various storage conditions ensures that researchers can maintain the integrity of the compound over extended periods, facilitating long-term studies and collaborations.

Recent advancements in medicinal chemistry have highlighted the importance of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride as a building block for more complex drug molecules. The tetramethylpiperidine ring is known for its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been leveraged in the design of novel therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions. The chloro substituent on the nitrogen atom provides a handle for further chemical modifications, allowing researchers to explore diverse structural analogs with tailored biological activities.

In academic research circles, this compound has been employed in the synthesis of kinase inhibitors, which are pivotal in treating cancers and other chronic diseases. The amide group serves as a key pharmacophore that interacts with specific residues in protein targets, modulating their function. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of tyrosine kinases by binding to their ATP-binding pockets. Such findings underscore the potential of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride as a lead compound for developing targeted therapies.

The pharmaceutical industry has also shown interest in this compound due to its versatility in drug discovery pipelines. Its structural features allow for easy modifications through techniques such as nucleophilic substitution or reductive amination. These modifications can be fine-tuned to optimize pharmacokinetic properties like bioavailability and half-life. Additionally, computational modeling studies have suggested that compounds containing the tetramethylpiperidine scaffold exhibit favorable pharmacokinetic profiles when administered orally or intravenously.

From a synthetic chemistry perspective, 1170056-22-0 presents an intriguing challenge due to its complex stereochemistry and functional groups. Researchers have developed innovative synthetic routes to access this molecule with high enantiomeric purity. These methods often involve multi-step processes that require careful optimization to minimize side reactions and maximize yield. The development of efficient synthetic strategies not only underscores the synthetic prowess of modern chemists but also paves the way for large-scale production if commercialization becomes feasible.

The biological activity of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride has been explored in several preclinical studies. Initial findings indicate that it may possess potent effects on certain enzymes and receptors relevant to human health. However, further research is necessary to fully elucidate its mechanism of action and potential therapeutic applications. Collaborative efforts between chemists and biologists are essential to translate these findings into clinical trials where appropriate.

The regulatory landscape for new pharmaceutical entities necessitates rigorous testing before they can be approved for human use. As such, 1170056-22-0 must undergo extensive safety and efficacy evaluations before it can be considered for market approval. Regulatory agencies such as the FDA and EMA have stringent guidelines that must be followed during these evaluations. Companies investing in this compound must ensure compliance with these regulations to navigate the complex approval process successfully.

In conclusion,2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride represents a promising candidate in pharmaceutical research with significant potential for future development. Its unique structural features make it a versatile tool for drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new applications for this compound,1170056-22-0 is poised to play an important role in advancing therapeutic strategies worldwide.

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